molecular formula C5H4N4O B12856962 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one

Cat. No.: B12856962
M. Wt: 136.11 g/mol
InChI Key: IXYFVOFXKRNLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system with high efficiency and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrrolo[2,3-d]pyrimidine: Another fused ring system with similar structural features but different electronic properties.

    4-Aminopyrrolo[2,3-d]pyrimidine: Similar in structure but with variations in the position of the amino group.

    2-Aminobenzimidazole: Contains a benzimidazole ring system, offering different chemical and biological properties.

Uniqueness

2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is unique due to its specific ring fusion and the position of the amino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

2-amino-1H-pyrrolo[3,4-d]imidazol-4-one

InChI

InChI=1S/C5H4N4O/c6-5-8-2-1-7-4(10)3(2)9-5/h1H,(H3,6,8,9)

InChI Key

IXYFVOFXKRNLGE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C2=C1NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.